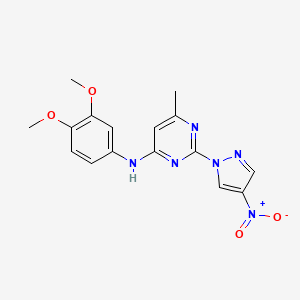

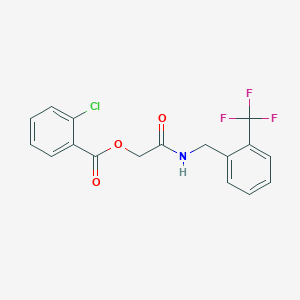

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized using different methods.

Applications De Recherche Scientifique

Synthetic Applications and Complexation

The synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents reveals the importance of single aromatic units linked through chains to basic nitrogen atoms in medicinal chemistry. Such structures show potent antihistaminic activity, highlighting the significance of the chemical frameworks similar to "2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-chlorobenzoate" in drug development (R. Iemura et al., 1986).

Research on 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids shows their capability as new O,N,O-tridentate ligands that form complexes with nickel(ii) and copper(ii). This complexation ability indicates potential for "this compound" in coordination chemistry and catalysis (Yulia S. Kudyakova et al., 2009).

Analytical Chemistry Applications

- The use of ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate for derivatizing amino acids into N(O)-alkoxycarbonyl alkyl esters for chiral-phase capillary gas chromatography demonstrates the role of such compounds in enhancing analytical methodologies. The successful separation of enantiomeric isomers of amino acids suggests potential applications of "this compound" in analytical chemistry for enantiomer separation (I. Abe et al., 1996).

Material Science Applications

- The synthesis and application of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) in optical storage through copolymerization with azo compounds illustrate the utility of such chemical structures in the development of materials with photoresponsive properties. This research underlines the potential of "this compound" in creating materials with reversible optical storage capabilities (X. Meng et al., 1996).

Mécanisme D'action

Target of Action

The compound contains a trifluoromethyl group and an indole-like structure, which are common in many bioactive compounds . These groups can interact with various biological targets, such as enzymes, receptors, and ion channels. The exact target would depend on the specific spatial arrangement and electronic properties of these groups within the molecule.

Pharmacokinetics

The pharmacokinetics of the compound would depend on various factors, including its chemical properties and the route of administration. For instance, the presence of the trifluoromethyl group could enhance the compound’s metabolic stability, potentially leading to a longer duration of action .

Propriétés

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3NO3/c18-14-8-4-2-6-12(14)16(24)25-10-15(23)22-9-11-5-1-3-7-13(11)17(19,20)21/h1-8H,9-10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXHNGIXYWJNGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2948132.png)

![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2948138.png)

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)